REACTION_CXSMILES
|
C(Cl)(=O)C(Cl)=O.CS(C)=O.[O:11]([C:18]1[CH:25]=[CH:24][CH:23]=[CH:22][C:19]=1[CH2:20][OH:21])[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.C(N(CC)CC)C>C(Cl)Cl>[O:11]([C:18]1[CH:25]=[CH:24][CH:23]=[CH:22][C:19]=1[CH:20]=[O:21])[C:12]1[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=1
|
Name
|
|
Quantity
|
6.82 g
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
8.76 g
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O(C1=CC=CC=C1)C1=C(CO)C=CC=C1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
23.58 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 5 mins
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Upon completion of addition
|
Type
|
STIRRING
|
Details
|
the reaction was stirred for 20 mins at -78∞C
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
The cooling bath was removed
|
Type
|
ADDITION
|
Details
|
was then diluted with brine (250 mL)
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous was extracted with CH2Cl2 (2×250 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The resulting residue was chromatographed (silica gel, ether:hexanes, 20:80)
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
O(C1=CC=CC=C1)C1=C(C=O)C=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |